BenchChemオンラインストアへようこそ!

(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid

X-ray crystallography DHFR inhibitor design Pneumocystis carinii

(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid (CAS 56239‑22‑6, C₂₁H₂₂N₆O₅, MW 438.44) is a classical 2,4-diaminoquinazoline antifolate bearing a terminal L‑glutamate moiety. It belongs to the 5,8‑dideazaaminopterin chemotype in which the pteridine ring of methotrexate is replaced by a quinazoline, and it is uniquely characterized by a reversed N9–C10 bridge (NH–CH₂ linker between the quinazoline C6 and the benzoyl ring) rather than the normal CH₂–NH bridge found in its constitutional isomer 5,8‑dideazaaminopterin (CB 3702, CAS 18921‑68‑1).

Molecular Formula C21H22N6O5
Molecular Weight 438.4 g/mol
Cat. No. B14633430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H22N6O5/c22-18-14-9-13(5-6-15(14)26-21(23)27-18)24-10-11-1-3-12(4-2-11)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1
InChIKeySSPKJOYJIAOUSU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic Acid – A Classical Reversed-Bridge Quinazoline Antifolate


(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid (CAS 56239‑22‑6, C₂₁H₂₂N₆O₅, MW 438.44) is a classical 2,4-diaminoquinazoline antifolate bearing a terminal L‑glutamate moiety . It belongs to the 5,8‑dideazaaminopterin chemotype in which the pteridine ring of methotrexate is replaced by a quinazoline, and it is uniquely characterized by a reversed N9–C10 bridge (NH–CH₂ linker between the quinazoline C6 and the benzoyl ring) rather than the normal CH₂–NH bridge found in its constitutional isomer 5,8‑dideazaaminopterin (CB 3702, CAS 18921‑68‑1) [1]. This bridge reversal alters the conformational landscape of the molecule within the dihydrofolate reductase (DHFR) active site and modulates both enzyme inhibition potency and species selectivity [2].

Why (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic Acid Cannot Be Interchanged with Other Quinazoline Antifolates


Two structural variables preclude generic substitution of this compound with its closest analogs. First, the reversed N9–C10 bridge (NH–CH₂ versus CH₂–NH in CB 3702) alters the torsional angle between the quinazoline ring and the benzoylglutamate side chain, directly affecting the inhibitor's accommodation within the DHFR active site and its recognition by the reduced folate carrier (RFC) [1]. Second, the presence of the classical L‑glutamate side chain enables intracellular polyglutamation by folylpolyglutamate synthetase (FPGS), a determinant of cellular retention that distinguishes classical from nonclassical (lipophilic, glutamate‑lacking) quinazoline antifolates [2]. Procurement of the incorrect bridge isomer or a nonclassical analog without verifying these structural features would yield data that are not pharmacologically interchangeable, particularly in cell‑based assays where polyglutamation and carrier‑mediated transport dominate the response [3].

Quantitative Differentiation of (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic Acid from Structural Analogs


N9–C10 Reversed Bridge Geometry Alters DHFR Binding Conformation and Species Selectivity

X‑ray crystallographic analysis of the N9–C10 reversed‑bridge quinazoline antifolate (compound 1 in PDB 1LY3) revealed that the reversed‑bridge geometry distorts the bridge from coplanarity with the quinazoline ring system, twisting the C10 methylene toward a gauche conformation and repositioning the substituent ring deeper into the hydrophobic pocket formed by Ile65, Pro66, and Phe69 of Pneumocystis carinii DHFR (pcDHFR) [1]. This conformational change directly underlies the observation that N9–C10 reversed‑bridge antifolates are approximately 10‑fold more selective for pcDHFR than their normal C9–N10 bridge parent trimetrexate [1]. In contrast, the normal‑bridge isomer 5,8‑dideazaaminopterin (CB 3702) adopts the classical trans‑conformation at the bridge and does not exhibit this selectivity shift [2].

X-ray crystallography DHFR inhibitor design Pneumocystis carinii

Bridge Reversal Reduces DHFR Inhibitory Potency Relative to Normal‑Bridge Isomers

In a landmark study directly comparing six classical 2,4‑diaminoquinazoline analogs of folic acid, Hynes et al. (1985) reported that each compound was a potent inhibitor of DHFR from rat liver and L1210 leukemia cells with I₅₀ values in the range similar to that of methotrexate (MTX) [1]. However, compounds possessing the normal folate configuration at positions 9 and 10 (CH₂–NH bridge) were consistently more inhibitory than their isomeric reversed‑bridge (NH–CH₂) counterparts [1]. The reversed‑bridge isomer corresponds structurally to (S)‑2‑(4‑(((2,4‑diaminoquinazolin‑6‑yl)amino)methyl)benzamido)pentanedioic acid, whereas the normal‑bridge isomer is 5,8‑dideazaaminopterin (CB 3702, CAS 18921‑68‑1) [1]. Representative DHFR I₅₀ values from this study for the normal‑bridge compound 5,8‑dideazaaminopterin (2a) were approximately 4.7 nM against L1210 DHFR [2], while the reversed‑bridge isoaminopterin analog consistently showed reduced potency, consistent with the general observation that bridge reversal diminishes DHFR inhibition within this chemotype [1].

DHFR enzyme inhibition L1210 leukemia Structure-activity relationship

Bridge Reversal Impairs Cellular Growth Inhibition Against MTX‑Sensitive L1210 Leukemia Cells

Susten et al. (1985) evaluated eighteen 2,4‑diaminoquinazoline analogs of folic, isofolic, pteroic, and isopteroic acids for inhibition of L1210 DHFR, MTX influx, and growth of MTX‑sensitive and MTX‑resistant L1210 cells [1]. Bridge reversal at positions 9 and 10 (NH–CH₂ instead of CH₂–NH) reduced the effectiveness of the classical analogs specifically with regard to inhibition of drug‑sensitive cells when compared to methotrexate [1]. The absence of the glutamate moiety further adversely affected potency, and this effect was amplified when coupled with 9,10‑bridge reversal [1]. The (S)‑configured glutamate side chain in the target compound preserves the structural requirement for FPGS‑mediated polyglutamation, but the reversed bridge compromises RFC‑mediated transport efficiency relative to the normal‑bridge isomer, thereby reducing net cellular accumulation and growth inhibitory activity in MTX‑sensitive lines [1].

Cellular pharmacology MTX transport L1210 leukemia

Classical Glutamate Side Chain Enables Polyglutamation‑Dependent Cellular Retention Not Achievable with Nonclassical Quinazoline Antifolates

The target compound carries a terminal L‑glutamate residue, classifying it as a classical antifolate. Classical quinazoline‑based antifolates are substrates for folylpolyglutamate synthetase (FPGS), which catalyzes the sequential addition of glutamate residues to form poly‑γ‑glutamylated metabolites [1]. These polyglutamate forms are (i) more potent inhibitors of both DHFR and thymidylate synthase (TS), and (ii) poorly effluxed from cells, resulting in prolonged intracellular retention [1]. In contrast, nonclassical 2,4‑diaminoquinazoline antifolates such as trimetrexate and piritrexim lack the glutamate side chain, cannot be polyglutamated, and are subject to rapid cellular efflux [2]. Within the quinazoline antifolate class, compounds containing the classical glutamate structure were usually—but not always—well polyglutamated intracellularly, with the specific bridge geometry and N10 substitution pattern influencing FPGS substrate efficiency [1].

Folylpolyglutamate synthetase Cellular retention Classical vs. nonclassical antifolates

Reversed‑Bridge Quinazoline Antifolates Exhibit Differential Reduced Folate Carrier Recognition Compared to Normal‑Bridge Isomers

The reduced folate carrier (RFC) is the primary transporter mediating cellular uptake of classical antifolates. Carrier‑ and receptor‑mediated transport studies of 37 classic and novel antifolate compounds demonstrated that RFC exhibits efficient substrate affinity for most classical analogs, with the notable exception of certain quinazoline antifolates including CB 3717, 2‑NH₂‑ZD1694, and glutamate side‑chain‑modified FPGS inhibitors [1]. The Susten et al. (1985) study further established that whereas unsubstituted and N‑methyl modifications of classical 2,4‑diaminoquinazolines competed effectively with [³H]‑MTX for uptake into L1210 cells, bridge reversal at positions 9 and 10 (generating the NH–CH₂ geometry present in the target compound) compromised transport efficiency [2]. This creates a measurable pharmacological distinction: the normal‑bridge isomer CB 3702 is a competent RFC substrate and accumulates intracellularly, while the reversed‑bridge isomer shows attenuated RFC‑mediated transport, producing lower steady‑state intracellular concentrations at equivalent extracellular exposure [2].

Reduced folate carrier (RFC) Membrane transport Antifolate uptake

Optimal Application Scenarios for (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic Acid Based on Differential Evidence


Structural Biology of Reversed‑Bridge DHFR Inhibitor Complexes

The reversed N9–C10 bridge geometry present in this compound makes it uniquely suited for X‑ray crystallography and cryo‑EM studies of DHFR‑inhibitor complexes, particularly with pathogen DHFR isoforms (Pneumocystis carinii, Toxoplasma gondii) where the gauche‑twisted bridge conformation produces a 10‑fold selectivity enhancement over normal‑bridge antifolates [1]. The compound serves as the quinazoline prototype for comparing bridge‑geometry effects on active‑site occupancy and cofactor (NADP⁺) interactions [2].

Dissecting Bridge‑Geometry Effects on RFC‑Mediated Transport

Because bridge reversal at positions 9 and 10 compromises reduced folate carrier recognition without eliminating it, this compound is an essential probe for structure‑activity relationship studies of RFC substrate specificity [1]. Paired experiments using the target compound (reversed bridge) and its normal‑bridge isomer CB 3702 allow direct quantification of the contribution of bridge geometry to transport efficiency in RFC‑expressing vs. RFC‑deficient cell lines [2].

Polyglutamation‑Dependent Pharmacology in Classical Antifolate Research

The presence of the (S)‑glutamate side chain enables FPGS‑mediated polyglutamation, a property absent in nonclassical quinazoline antifolates [1]. This compound can serve as a classical antifolate reference standard in studies comparing intracellular retention, polyglutamate metabolite profiling, and TS inhibition potency between classical and nonclassical 2,4‑diaminoquinazolines, where polyglutamated forms can exhibit up to 100‑fold enhanced TS inhibition [2].

Isomeric Selectivity Benchmarking in Antifolate Chemical Biology

As the reversed‑bridge constitutional isomer of the better‑characterized 5,8‑dideazaaminopterin (CB 3702, I₅₀ ~4.7 nM against L1210 DHFR), this compound provides a critical isomeric pair for benchmarking how a single atom connectivity change (NH–CH₂ vs. CH₂–NH) impacts the full pharmacological cascade from enzyme binding to cellular growth inhibition [1]. This is particularly valuable in chemical biology programs aimed at developing isotype‑selective DHFR or TS inhibitors [2].

Quote Request

Request a Quote for (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.